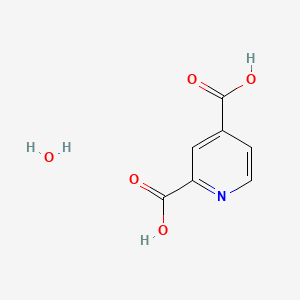
Acide 2,4-pyridinedicarboxylique monohydraté
Vue d'ensemble
Description
2,4-Pyridinedicarboxylic Acid (2,4-PDCA) is a compound that structurally mimics 2-oxoglutarate (2-OG, also known as α-ketoglutarate) and chelates zinc, thus affecting a range of enzymes . It is a white to almost white crystalline powder .
Molecular Structure Analysis
The empirical formula of 2,4-Pyridinedicarboxylic acid monohydrate is C7H5NO4 · H2O, and its molecular weight is 185.13 .Chemical Reactions Analysis
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is an inhibitor of histone lysine-specific demethylases that targets on JMJD2A (KDM4A), KDM4C, KDM4E (IC50, 1.4 μM), KDM5B (IC50, 3 μM), KDM6A and other 2-oxogynases .Physical and Chemical Properties Analysis
2,4-Pyridinedicarboxylic acid monohydrate is a white to almost white crystalline powder . It has a melting point of 246-248 °C (dec.) (lit.) .Applications De Recherche Scientifique
Inhibiteur des déméthylases de la lysine des histones
Acide 2,4-pyridinedicarboxylique monohydraté: agit comme un inhibiteur in vitro et en cellule des déméthylases de la lysine des histones . Ces enzymes sont essentielles pour les modifications épigénétiques qui régulent l'expression des gènes. En inhibant ces déméthylases, le composé peut être utilisé pour étudier et potentiellement traiter des maladies liées à une dysrégulation épigénétique.
Études anti-métastatiques
Ce composé a été utilisé pour déterminer que les complexes de ruthénium (II) ont des effets anti-métastatiques sur plusieurs lignées de cellules tumorales . Les effets sont principalement observés dans l'adhésion cellulaire, la migration et l'angiogenèse, qui sont des processus clés dans la métastase du cancer.
Recherche en épigénétique
Il a été utilisé pour développer un essai de spectrométrie de masse RapidFire pour les cibles épigénétiques, représentant le premier rapport d'un tel essai . Cette application est importante pour le criblage à haut débit dans la découverte de médicaments et la recherche en épigénétique.
Mimant le 2-oxoglutarate
Acide 2,4-pyridinedicarboxylique monohydraté: mime structurellement le 2-oxoglutarate (2-OG) et affecte une gamme d'enzymes en chélatant le zinc . Cette mimique lui permet de bloquer l'activité des oxygénases 2-OG, qui comprennent les déméthylases de la lysine et diverses hydroxylases.
Modulation du renouvellement du facteur d'induction de l'hypoxie
Grâce à ses effets sur les hydroxylases, telles que l'hydroxylase prolyl 1, le composé module le renouvellement du facteur d'induction de l'hypoxie . Ceci est important pour comprendre et traiter les affections liées à l'hypoxie, telles que les maladies ischémiques.
Inhibition des enzymes dépendantes du zinc
Le composé peut inhiber les enzymes dépendantes du zinc, telles que la métallo-β-lactamase . Cette application est particulièrement pertinente dans le contexte de la résistance aux antibiotiques, car les métallo-β-lactamases sont impliquées dans les mécanismes de résistance de certaines bactéries.
Transporteurs d'anions organiques
Acide 2,4-pyridinedicarboxylique monohydraté: affecte et est transloqué par les transporteurs d'anions organiques . Cette propriété peut être exploitée dans l'étude du transport et du métabolisme des médicaments.
Intermédiaire de synthèse organique
Il sert d'intermédiaire important de synthèse organique, largement utilisé dans diverses réactions organiques . Il est également utilisé comme catalyseur, réactif de coordination et élément constitutif de complexes métalliques.
Mécanisme D'action
Target of Action
2,4-Pyridinedicarboxylic acid monohydrate, also known as pyridine-2,4-dicarboxylic acid hydrate, primarily targets 2-oxoglutarate (2-OG) oxygenases . These enzymes include certain lysine demethylases and a variety of hydroxylases (e.g., prolyl, collagen, lysyl) . It also targets Jumonji domain-containing lysine demethylases .
Mode of Action
This compound structurally mimics 2-oxoglutarate (2-OG) and chelates zinc . As a 2-OG mimic, it blocks the activity of 2-OG oxygenases . This results in the inhibition of several Jumonji domain-containing lysine demethylases when used at low micromolar concentrations .
Biochemical Pathways
Through its effects on hydroxylases, including prolyl hydroxylase 1, 2,4-Pyridinedicarboxylic acid monohydrate modulates hypoxia-inducible factor turnover , collagen synthesis , and plant cell wall formation . It can inhibit zinc-dependent enzymes, like metallo-β-lactamase .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2,4-Pyridinedicarboxylic acid monohydrate’s action include the inhibition of cell proliferation and migration . It also reduces the mRNA and protein levels of MCP-1 and IL-6 .
Action Environment
It is known to be sensitive to moisture , suggesting that humidity could affect its stability
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,4-Pyridinedicarboxylic acid monohydrate plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. It is known to inhibit histone lysine demethylases, which are enzymes involved in the removal of methyl groups from lysine residues on histone proteins. This inhibition affects gene expression by altering chromatin structure. Additionally, 2,4-Pyridinedicarboxylic acid monohydrate interacts with hydroxylases, including prolyl hydroxylase 1, modulating hypoxia-inducible factor turnover and collagen synthesis .
Cellular Effects
2,4-Pyridinedicarboxylic acid monohydrate influences various cellular processes, including cell adhesion, migration, and angiogenesis. It has been shown to exert antimetastatic effects on tumor cell lines by affecting cell adhesion and migration . Furthermore, this compound impacts cell signaling pathways and gene expression by inhibiting histone lysine demethylases, leading to changes in chromatin structure and gene transcription . It also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2,4-Pyridinedicarboxylic acid monohydrate exerts its effects through several mechanisms. It structurally mimics 2-oxoglutarate, a key cofactor for many enzymes, and chelates zinc, thereby inhibiting zinc-dependent enzymes such as metallo-β-lactamase . By blocking the activity of 2-oxoglutarate oxygenases, it inhibits lysine demethylases and hydroxylases, leading to changes in gene expression and protein function . This compound also affects the turnover of hypoxia-inducible factors and collagen synthesis by modulating the activity of prolyl hydroxylase 1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Pyridinedicarboxylic acid monohydrate can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules. Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting enzyme activity and altering gene expression . The stability and degradation of the compound in different experimental conditions need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 2,4-Pyridinedicarboxylic acid monohydrate vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
2,4-Pyridinedicarboxylic acid monohydrate is involved in several metabolic pathways. It interacts with enzymes such as lysine demethylases and hydroxylases, affecting metabolic flux and metabolite levels . By mimicking 2-oxoglutarate, it influences the activity of 2-oxoglutarate oxygenases, which play a role in various metabolic processes, including the tricarboxylic acid cycle and amino acid metabolism .
Transport and Distribution
Within cells and tissues, 2,4-Pyridinedicarboxylic acid monohydrate is transported and distributed through interactions with organic anion transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also impact its overall biochemical effects.
Subcellular Localization
2,4-Pyridinedicarboxylic acid monohydrate is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins in specific compartments . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its role in biochemical reactions.
Propriétés
IUPAC Name |
pyridine-2,4-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.H2O/c9-6(10)4-1-2-8-5(3-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNFTNOXJDBMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585258 | |
| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207671-42-9 | |
| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Pyridinedicarboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



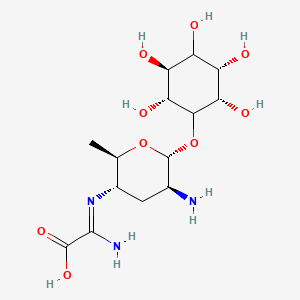
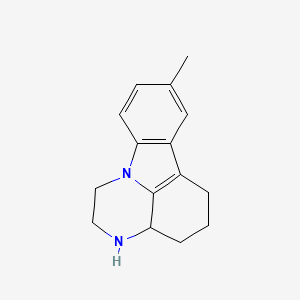



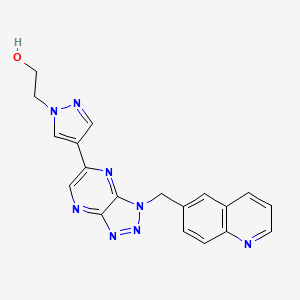
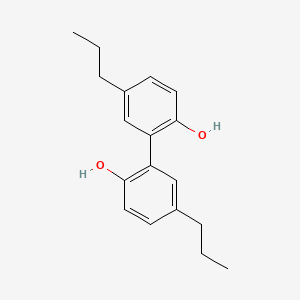
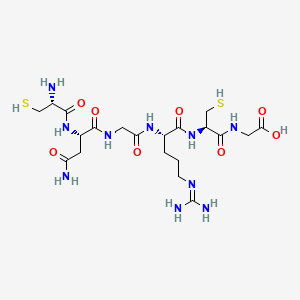
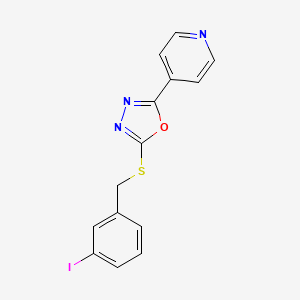
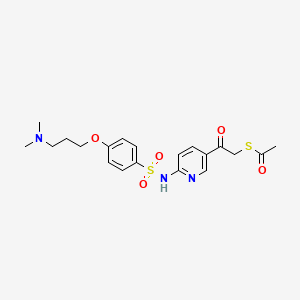
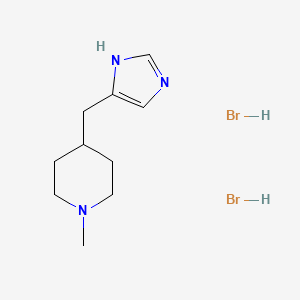
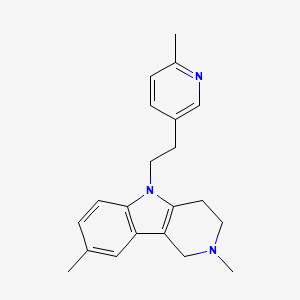
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
